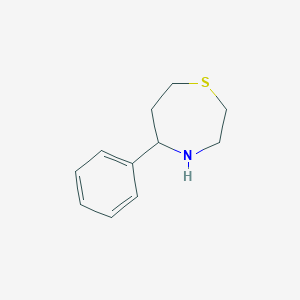

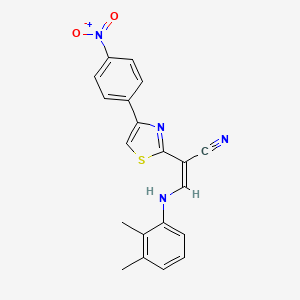

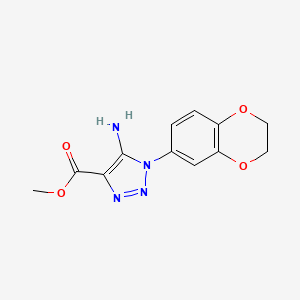

![molecular formula C17H19FN2O4 B3020411 1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097922-27-3](/img/structure/B3020411.png)

1-({1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives, which are analogs of the high-affinity nicotinic acetylcholine receptor ligand A-85380, has been reported in several studies. These compounds are synthesized through nucleophilic aromatic substitution reactions. For instance, the synthesis of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1) involves a two-step procedure starting from a nitro precursor, followed by a Kryptofix 222-assisted 18F nucleophilic substitution and subsequent acidic deprotection to yield the final product . Similarly, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]2) is synthesized using a Kryptofix 222 assisted nucleophilic [18F]fluorination of an iodo precursor, followed by acidic deprotection . These methods provide moderate to high radiochemical yields and specific radioactivities, indicating their potential for practical applications .

Molecular Structure Analysis

The molecular structure of these fluorinated pyridine derivatives is characterized by the presence of a fluorine atom and an azetidinylmethoxy group attached to the pyridine ring. The fluorine atom is introduced through nucleophilic substitution, which is a key step in achieving the desired high-affinity binding to nicotinic acetylcholine receptors. The azetidinylmethoxy group is crucial for the ligand's interaction with the receptor, and the stereochemistry of the azetidinyl group (2(S)) is important for the binding affinity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily nucleophilic aromatic substitutions, which are facilitated by the use of Kryptofix 222 and microwave activation or conventional heating. These reactions are sensitive to the reaction conditions, such as temperature and solvent, which are optimized to achieve the best yield and purity of the final product. The deprotection step is typically carried out under acidic conditions to remove protecting groups without affecting the integrity of the fluorinated pyridine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluorinated pyridine derivatives are influenced by their high affinity for the α4β2 subtype of nicotinic acetylcholine receptors. The specific radioactivity of these compounds is high, making them suitable for in vitro and in vivo studies. The binding affinity is characterized by low nanomolar to picomolar Kd values, indicating their potential as radioligands for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors. The introduction of the fluorine atom not only aids in the binding affinity but also enables the radiolabeling of the compounds with fluorine-18, a positron-emitting isotope .

Eigenschaften

IUPAC Name |

1-[[1-[2-(2-fluorophenoxy)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4/c1-11(24-14-5-3-2-4-13(14)18)17(23)19-8-12(9-19)10-20-15(21)6-7-16(20)22/h2-5,11-12H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZQSFYLTBRZDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)CN2C(=O)CCC2=O)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

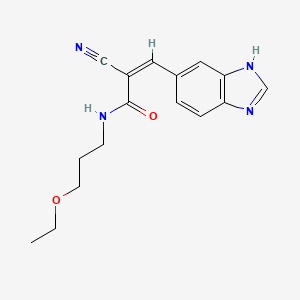

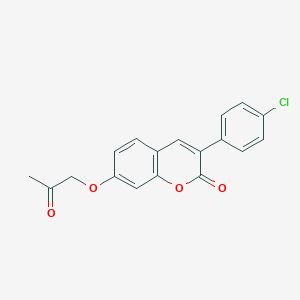

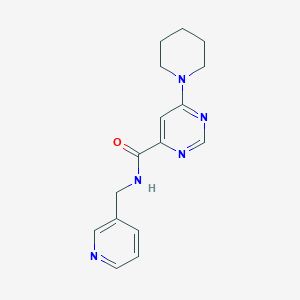

![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)

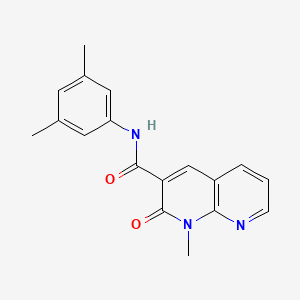

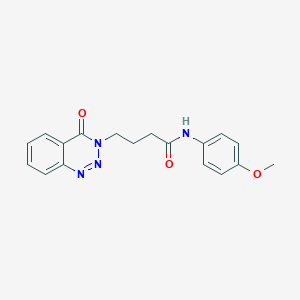

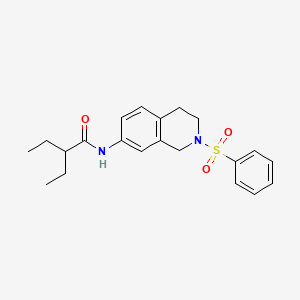

![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)

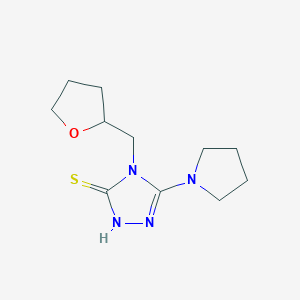

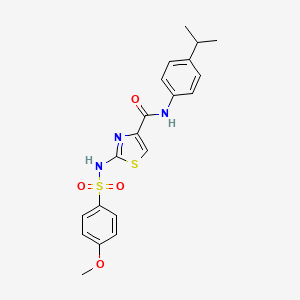

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)